molecular formula C15H12N2O B172387 (E)-4-(((1H-indol-3-yl)methylene)amino)phenol CAS No. 118380-30-6

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol

Cat. No. B172387
M. Wt: 236.27 g/mol
InChI Key: SOJJBBZAIGAQIB-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol, also known as 4-IA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Scientific Research Applications

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have various scientific research applications, including cancer research, neuroprotection, and antioxidant activity. Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising therapeutic agent for cancer treatment. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have antioxidant activity, which can help in preventing cell damage caused by free radicals.

Mechanism Of Action

The mechanism of action of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to activate the Nrf2-ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.

Biochemical And Physiological Effects

Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-metastatic activities. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol in lab experiments is its low toxicity, which makes it safe for use in cell culture and animal studies. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on (E)-4-(((1H-indol-3-yl)methylene)amino)phenol include the development of novel derivatives with improved solubility and bioavailability, further studies to elucidate its mechanism of action and potential applications in cancer treatment and neuroprotection, and clinical trials to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol involves the condensation of indole-3-carboxaldehyde with 4-aminophenol in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

4-(1H-indol-3-ylmethylideneamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJOHAQUDMOXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol

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